N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
1. Development of Anti-Inflammatory and Analgesic Agents
Compounds with structural features similar to the given chemical have been synthesized for their potential use as anti-inflammatory and analgesic agents. These compounds, derived from visnaginone and khellinone, showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential in drug development for related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
2. Antimicrobial Applications
Derivatives with pyrimidine-triazole structures have been studied for their antimicrobial properties. Novel derivatives synthesized from morpholin-3-one molecules showed antimicrobial activity against selected bacterial and fungal strains, suggesting the potential for these compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
3. Radiopharmaceutical Development
Pyrazolo[1,5-a]pyrimidineacetamides, similar in structure to the query compound, have been reported as selective ligands for the translocator protein (18 kDa) and synthesized for use in positron emission tomography (PET) imaging. This highlights their potential application in the development of diagnostic tools for neurological and inflammatory conditions (Dollé et al., 2008).
4. Antitumor Activity
Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which share structural similarities with the query compound, have been synthesized and evaluated for their antitumor activity. These compounds exhibited potent anticancer activity against various human cancer cell lines, indicating their potential in cancer therapy (Hafez & El-Gazzar, 2017).
5. Development of Cognition-Enhancing Agents
Metabolites of a compound structurally related to the query, specifically N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, were investigated for their potential as cognition-enhancing agents. The study of these metabolites in human urine provides insights into the drug's biotransformation and its potential applications in enhancing cognitive functions (Fujimaki, Hashimoto, Sudo, & Tachizawa, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S/c1-14-4-5-15(2)19(10-14)26-22(32)13-35-24-29-28-20(11-16-12-21(31)27-23(33)25-16)30(24)17-6-8-18(34-3)9-7-17/h4-10,12H,11,13H2,1-3H3,(H,26,32)(H2,25,27,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXRZPUCWVLXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
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